molecular formula C8H9NO4S B12831343 Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro- CAS No. 90764-86-6

Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro-

Cat. No.: B12831343
CAS No.: 90764-86-6
M. Wt: 215.23 g/mol
InChI Key: APAOXUFKDAKBPJ-UHFFFAOYSA-N
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Description

2-Methyl-1-(methylsulfonyl)-3-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a methyl group, a methylsulfonyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(methylsulfonyl)-3-nitrobenzene typically involves the nitration of 2-Methyl-1-(methylsulfonyl)benzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-1-(methylsulfonyl)-3-nitrobenzene may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(methylsulfonyl)-3-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Reduction: 2-Methyl-1-(methylsulfonyl)-3-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1-(methylsulfonyl)-3-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(methylsulfonyl)-3-nitrobenzene and its derivatives involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-(methylsulfonyl)-4-nitrobenzene: Similar structure but with the nitro group at a different position.

    2-Methyl-1-(methylsulfonyl)benzene: Lacks the nitro group.

    2-Methyl-1-(methylsulfonyl)-3-aminobenzene: The nitro group is reduced to an amino group.

Uniqueness

Its combination of a nitro group, methylsulfonyl group, and methyl group on a benzene ring makes it a versatile intermediate for various chemical syntheses and research applications .

Properties

CAS No.

90764-86-6

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

2-methyl-1-methylsulfonyl-3-nitrobenzene

InChI

InChI=1S/C8H9NO4S/c1-6-7(9(10)11)4-3-5-8(6)14(2,12)13/h3-5H,1-2H3

InChI Key

APAOXUFKDAKBPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)C)[N+](=O)[O-]

Origin of Product

United States

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